
2-(苄氨基)-5-溴烟酸
描述
“2-(Benzylamino)-5-bromonicotinic acid” is a complex organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This compound is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
The synthesis of “2-(Benzylamino)-5-bromonicotinic acid” can be achieved by several methods. The main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of “2-(Benzylamino)-5-bromonicotinic acid” is complex. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The structure of this compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of “2-(Benzylamino)-5-bromonicotinic acid” are diverse. It can undergo various reactions such as alkylation, acylation, and elimination . For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Benzylamino)-5-bromonicotinic acid” are complex. It is a colorless water-soluble liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL and a boiling point of 185 °C .科学研究应用
金属有机框架和 H2 净化
2-(苄氨基)-5-溴烟酸用于合成金属有机框架 (MOF)。例如,研究表明,基于 5-溴烟酸的配合物已被合成,并表现出适用于 H2 净化应用的特性。这些 MOF 具有光致发光和反铁磁相互作用,可用于气体吸附和净化过程 (Calahorro 等人,2012 年)。
超分子网络和配位聚合物
研究表明,5-溴烟酸可以帮助在配位聚合物组装中创建多样化的超分子结构。这些结构从 3D 框架到 2D 层和 1D 链不等,通过卤素和氢键相互作用得到增强。所得化合物表现出显着的发光和磁性 (Gu 等人,2014 年)。
振动光谱分析
溴烟酸衍生物的振动光谱(拉曼和红外)已被广泛研究。这项研究提供了对分子几何结构、正常模式波数和振动分配的见解,这对于理解这些化合物的性质及其在各个领域的潜在应用至关重要 (Karabacak 等人,2010 年)。
烟酸衍生物的合成
已探索合成取代的烟酸衍生物,包括 5-溴烟酸,以用于各个领域的潜在应用。研究表明,这些衍生物采用一锅合成方法,表明它们在化学制造和合成方法中的相关性 (Kumar 等人,2016 年)。
催化和化学合成
研究表明,溴烟酸衍生物在催化中得到应用,特别是在苄氨基香豆素衍生物的合成中。这些化合物具有广泛的生物活性,强调了溴烟酸衍生物在促进重要化学反应中的作用 (Ghafuri 等人,2014 年)。
电催化行为和二氧化碳合成
研究还深入探讨了电子结构对涉及溴烟酸衍生物的配合物的电催化行为的影响。这些研究对于二氧化碳合成和环境化学中的应用具有重要意义 (Khoshro 等人,2014 年)。
安全和危害
“2-(Benzylamino)-5-bromonicotinic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and corrosive . Safety precautions should be taken when handling this compound, including wearing personal protective equipment and ensuring adequate ventilation .
作用机制
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-(Benzylamino)-5-bromonicotinic acid involves a series of chemical reactions. The compound may undergo free radical reactions, where a succinimidyl radical (S·) is formed, which then removes a hydrogen atom to form succinimide (SH). This reaction continues in a chain reaction .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical pathways, including those involving aromatic amino acids .
Pharmacokinetics
Benzylic compounds are generally known to be metabolized and excreted by the body .
Result of Action
Benzylic compounds are known to have various effects at the molecular and cellular levels, depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzylamino)-5-bromonicotinic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and stability .
生化分析
Biochemical Properties
2-(Benzylamino)-5-bromonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, which facilitate the transfer of amino acids across cell membranes . These interactions are crucial for maintaining cellular homeostasis and nutrient distribution. Additionally, the compound may form complexes with enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
The effects of 2-(Benzylamino)-5-bromonicotinic acid on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in amino acid metabolism and transport . This can lead to alterations in cellular function, including changes in nutrient uptake and metabolic flux. Furthermore, the compound’s impact on cell signaling pathways may affect processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(Benzylamino)-5-bromonicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and transporters, altering their activity. For instance, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzylamino)-5-bromonicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-(Benzylamino)-5-bromonicotinic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . For example, high doses of the compound may lead to cellular stress, apoptosis, or other detrimental effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
2-(Benzylamino)-5-bromonicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in amino acid and carbohydrate metabolism . These interactions can influence metabolic flux and the levels of various metabolites. For instance, the compound may affect the activity of enzymes involved in the Krebs cycle or glycolysis, leading to changes in energy production and metabolic balance.
Transport and Distribution
The transport and distribution of 2-(Benzylamino)-5-bromonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation . The distribution of the compound within different cellular compartments can influence its activity and function, affecting various biochemical processes.
Subcellular Localization
The subcellular localization of 2-(Benzylamino)-5-bromonicotinic acid is an important aspect of its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular function and metabolism
属性
IUPAC Name |
2-(benzylamino)-5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXECDVZOLAAISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


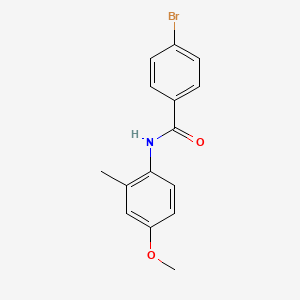
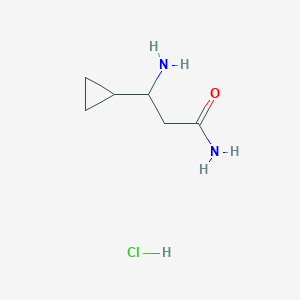
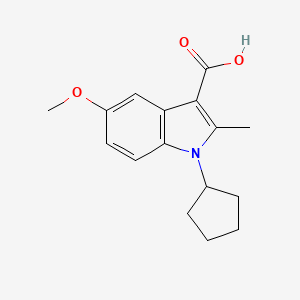
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

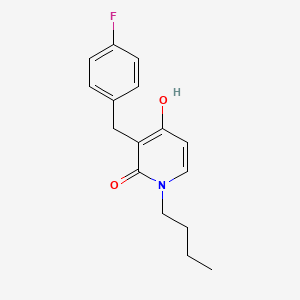
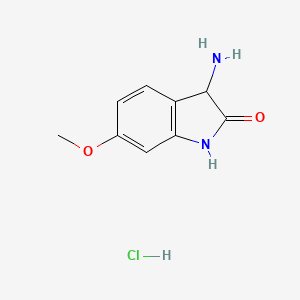

![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

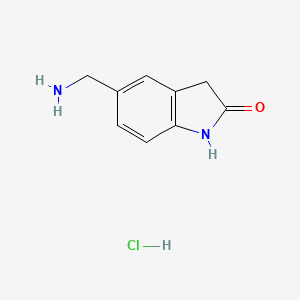
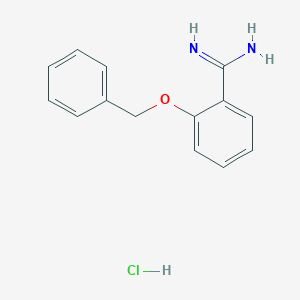
![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)
